molecular formula C12H21NO4 B3302908 Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate CAS No. 919360-34-2

Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate

Cat. No.: B3302908
CAS No.: 919360-34-2
M. Wt: 243.30 g/mol
InChI Key: PFIYJJZAUDZHIC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO3. It is commonly used as a building block in organic synthesis, particularly in the preparation of various piperidine derivatives. The compound is characterized by its tert-butyl ester group and a piperidine ring substituted with an oxoethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The oxoethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate is used as a precursor in the synthesis of various piperidine derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study the structure-activity relationships of piperidine-based molecules. It serves as a model compound for investigating the biological activity of piperidine derivatives.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and pain management. Its derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The oxoethoxy group plays a crucial role in binding to the active sites of target proteins, thereby influencing their activity and function .

Comparison with Similar Compounds

  • N-Boc-4-piperidineacetaldehyde
  • Tert-butyl 4-(formylmethyl)piperidine-1-carboxylate
  • Ethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]acetate

Uniqueness: Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxoethoxy group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-10(5-7-13)16-9-8-14/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIYJJZAUDZHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731314
Record name tert-Butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919360-34-2
Record name tert-Butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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